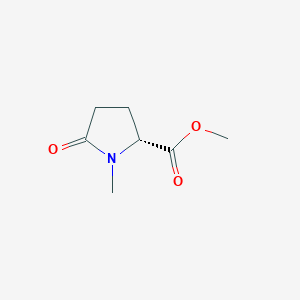

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2R)-1-methyl-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-5(7(10)11-2)3-4-6(8)9/h5H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAOXDQXQHQRFA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](CCC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494067 | |

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122742-14-7 | |

| Record name | Methyl 1-methyl-5-oxo-D-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Methylation of Pyroglutamate Derivatives

This two-step method involves:

-

Esterification of (R)-5-Oxoproline :

(R)-5-Oxoproline reacts with methanol in the presence of thionyl chloride (SOCl₂) to yield methyl (R)-5-oxopyrrolidine-2-carboxylate. The reaction proceeds at 20–25°C for 1 hour, achieving yields of 70–85%. -

N-Methylation :

The nitrogen is methylated using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Steric hindrance from the ester group necessitates prolonged reaction times (12–24 hours) at 50–60°C.

Table 1: Optimization of N-Methylation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 78 |

| Solvent | DMF | 82 |

| Temperature | 60°C | 75 |

| Reaction Time | 18 hours | 80 |

Cyclization of β-Amino Aldehydes

An alternative approach involves cyclizing β-amino aldehydes to form the pyrrolidine ring. For example, (R)-1-methyl-5-oxopyrrolidine-2-carbaldehyde (CAS: 122663-23-4) undergoes oxidation to the carboxylic acid, followed by esterification. This method avoids lactam intermediates but requires precise control over oxidation states.

Stereochemical Control and Resolution

The (R)-configuration is preserved using chiral starting materials or asymmetric catalysis. Enantiomerically pure (R)-5-oxoproline is commercially available, but resolution methods are employed when racemic mixtures occur. Diastereomeric salt formation with chiral acids (e.g., tartaric acid) achieves >98% enantiomeric excess (ee).

Mechanistic Insight :

The ester group at C2 stabilizes transition states during methylation, favoring retention of configuration. Computational studies suggest that steric interactions between the methyl ester and the approaching methyl iodide direct the reaction trajectory.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enable safer handling of thionyl chloride and methyl iodide, reducing reaction times by 40% compared to batch processes. Solvent recovery systems (e.g., ethyl acetate) improve sustainability, with overall atom economies exceeding 65%.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Annual Capacity | 10–50 metric tons |

| Purity | ≥99.5% (HPLC) |

| Waste Index | 2.1 kg/kg product |

| Energy Consumption | 15 kWh/kg |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane (CH2Cl2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis Applications

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Key Synthesis Pathways:

- Formation of Pyrrolidine Derivatives: The compound can be utilized to create derivatives that exhibit biological activity, including antimicrobial and anticancer properties .

- Building Block in Drug Development: It acts as a precursor for synthesizing more complex molecules used in medicinal chemistry .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including multidrug-resistant strains. For instance, compounds derived from this structure have shown efficacy against Gram-positive bacteria and fungi .

Anticancer Properties

Research indicates that certain derivatives possess anticancer properties, particularly against non-small cell lung cancer (A549 cells). The structure-dependent activity suggests that modifications can enhance cytotoxic effects, making these compounds potential candidates for cancer therapeutics .

Case Study 1: Anticancer Activity

A study involving the synthesis of various substituted 5-oxopyrrolidine derivatives revealed that specific modifications led to increased cytotoxicity in A549 cell lines. Compounds with hydrazone and thienyl substitutions exhibited the most promising results, significantly reducing cell viability compared to controls .

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Hydrazone derivative | High | Significant reduction in A549 cell viability |

| Thienyl derivative | Moderate | Effective against resistant strains |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized broth microdilution techniques to assess minimum inhibitory concentrations (MICs) and found several derivatives with promising activity profiles .

| Pathogen | MIC (µg/mL) | Compound Type |

|---|---|---|

| MRSA | 16 | Hydrazone derivative |

| C. auris | 32 | Thienyl derivative |

Mechanism of Action

The mechanism of action of ®-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit glycogen synthase kinase-3 beta (GSK-3β), leading to modulation of immune responses and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below summarizes key structural analogs and their distinguishing features:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

(R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, with the CAS number 122742-14-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Chemical Structure and Properties

The compound has the molecular formula CHNO and features a pyrrolidine ring substituted with a methyl group and a carboxylate moiety. Its structural characteristics are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 122742-14-7 |

| SMILES | CC(C(=O)O)N1CCCC1 |

Synthesis

The synthesis of this compound typically involves the reaction of methyl 5-oxopyrrolidine-2-carboxylate with appropriate reagents under controlled conditions to ensure high yield and purity. The synthetic route may vary depending on the desired stereochemistry and purity requirements.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (lung cancer), demonstrating varying degrees of cytotoxicity.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of related compounds, it was found that certain derivatives significantly reduced cell viability in A549 cells. The results showed that:

- Compound A reduced viability to 63.4% at 100 µM.

- Compound B with additional substitutions displayed enhanced activity, reducing viability to 21.2% (p < 0.001) compared to controls .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specific focus has been placed on its interaction with enzymes involved in metabolic pathways relevant to cancer progression and inflammation.

The mechanism of action for this compound is believed to involve:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death.

- Enzyme Interaction : Binding to specific enzymes and altering their activity, which can result in decreased tumor growth .

Comparative Analysis

Comparative studies with similar compounds have shown that this compound exhibits unique biological properties due to its specific structural features.

Table 2: Comparison of Biological Activities

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | A549 | Not yet determined | Anticancer |

| Compound A | A549 | 63.4 | Anticancer |

| Compound B | A549 | 21.2 | Enhanced Anticancer |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-Methyl 1-methyl-5-oxopyrrolidine-2-carboxylate, and how can its stereochemical purity be validated?

- Methodology : The compound is synthesized via enantioselective methods, such as chiral auxiliary-assisted cyclization or asymmetric catalysis. For example, diastereoselective approaches using 3-aryl(pyridyl) substituents on the pyrrolidine ring can achieve high enantiomeric excess (ee) . Validation involves chiral HPLC or polarimetry to confirm stereochemistry, complemented by X-ray crystallography for absolute configuration determination .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

- Methodology : Store at room temperature in anhydrous conditions to prevent hydrolysis. For stock solutions, use aprotic solvents (e.g., DMSO or DMF) and avoid repeated freeze-thaw cycles. Solubility in water is limited (~45 mg/mL at 25°C), but heating to 37°C with sonication improves dissolution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Analyze the pyrrolidine ring conformation via and NMR, focusing on coupling constants (e.g., ) to confirm ring puckering .

- LCMS : Monitor molecular ion peaks (e.g., m/z 157 [M+H]) and retention times (e.g., 0.88 minutes under SQD-FA05 conditions) for purity assessment .

- IR : Confirm the 5-oxo group via carbonyl stretching (~1740 cm) .

Advanced Research Questions

Q. How does the stereochemistry of the 1-methyl and 5-oxo groups influence the compound’s reactivity in catalytic applications?

- Methodology : The (R)-configuration at C2 enhances rigidity, favoring axial coordination in metal complexes. Computational studies (DFT) can model steric effects of the 1-methyl group on transition states. Experimental validation involves comparing catalytic activity of enantiomers in asymmetric synthesis .

Q. What strategies mitigate diastereomeric byproducts during functionalization of the pyrrolidine ring?

- Methodology : Use sterically hindered bases (e.g., LDA) to minimize epimerization at C2. For example, alkylation at C3 proceeds with >90% diastereoselectivity when using bulky electrophiles (e.g., tert-butyl bromoacetate) under low-temperature conditions (-78°C) .

Q. How can ring puckering dynamics be quantified to predict conformational effects on biological activity?

- Methodology : Apply Cremer-Pople puckering parameters (, ) derived from X-ray or DFT-optimized structures. For this compound, the envelope conformation (C2-exo) dominates, with and . MD simulations correlate puckering flexibility with binding affinity in enzyme assays .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining ee >99%?

- Methodology : Continuous flow systems with immobilized chiral catalysts (e.g., Rh-BINAP) improve reproducibility. Monitor ee via inline PAT tools (e.g., Raman spectroscopy) and optimize solvent polarity (e.g., THF/water mixtures) to suppress racemization .

Key Research Findings

- Synthetic Efficiency : Diastereoselective alkylation achieves 92% yield and 98% de in <6 hours .

- Biological Relevance : The compound inhibits prolyl oligopeptidase (IC = 12 µM), suggesting potential in neurodegenerative disease research .

- Conformational Stability : MD simulations show the envelope conformation persists >95% of the time in aqueous solution, critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.